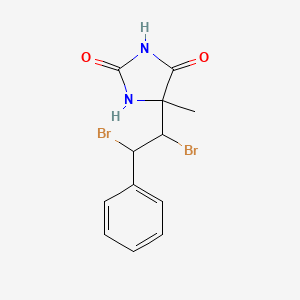
2,4-Dichloro-3-((1-methylethylidene)amino)phenol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-3-((1-methylethylidene)amino)phenol hydrochloride is a chemical compound with the molecular formula C9H9Cl2NO.HCl and a molecular weight of 254.5 g/mol . This compound is known for its unique structure, which includes two chlorine atoms, a phenol group, and an imine group. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of 2,4-Dichloro-3-((1-methylethylidene)amino)phenol hydrochloride typically involves the reaction of 2,4-dichlorophenol with an appropriate imine-forming reagent under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the imine group. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2,4-Dichloro-3-((1-methylethylidene)amino)phenol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Scientific Research Applications
2,4-Dichloro-3-((1-methylethylidene)amino)phenol hydrochloride is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-3-((1-methylethylidene)amino)phenol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s phenol group can form hydrogen bonds with biological molecules, while the imine group can participate in nucleophilic addition reactions. These interactions can lead to the modulation of biological pathways and the exertion of its effects .
Comparison with Similar Compounds
2,4-Dichloro-3-((1-methylethylidene)amino)phenol hydrochloride can be compared with similar compounds such as:
2,4-Dichlorophenol: This compound lacks the imine group and has different chemical properties and applications.
3-Amino-2,4-dichlorophenol: This compound has an amino group instead of an imine group, leading to different reactivity and biological activities.
2,4-Dichloro-3-nitrophenol: The presence of a nitro group instead of an imine group results in distinct chemical behavior and applications.
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
CAS No. |
80445-29-0 |
|---|---|
Molecular Formula |
C9H10Cl3NO |
Molecular Weight |
254.5 g/mol |
IUPAC Name |
2,4-dichloro-3-(propan-2-ylideneamino)phenol;hydrochloride |
InChI |
InChI=1S/C9H9Cl2NO.ClH/c1-5(2)12-9-6(10)3-4-7(13)8(9)11;/h3-4,13H,1-2H3;1H |
InChI Key |
JEVUAWDMHOZTLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=C(C=CC(=C1Cl)O)Cl)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![calcium;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate](/img/structure/B12690252.png)
